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Sodium tricyanomethanide

Cat. No.: B1326315
CAS No.: 36603-80-2
M. Wt: 113.05 g/mol
InChI Key: LOYHZHALCDOXIK-UHFFFAOYSA-N
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Description

Historical Context of Pseudohalide Research

The field of pseudohalogen chemistry is rooted in the observation that certain polyatomic inorganic radicals exhibit chemical behaviors remarkably similar to those of the true halogens (Group 17 elements). embibe.comjagiroadcollegelive.co.in These "fake halogens" or "halogenoids" are typically monovalent, form singly charged anions (pseudohalides), can create dimeric molecules analogous to Cl₂, and form strong acids with hydrogen. jagiroadcollegelive.co.inwikipedia.org

The conceptual groundwork for pseudohalogens was laid long before the term was coined. The synthesis of the first compound containing a pseudohalogen, hydrogen cyanide (HCN), by K. W. Scheele in 1782, marked an early, albeit unrecognized, step into this chemical class. researchgate.net The concept was formally introduced in 1925 by Lothar Birckenbach, who systematically defined pseudohalogens based on their halogen-like characteristics. researchgate.net Birckenbach and his contemporaries, such as A. Hantzsch and G. Osswald, noted the similar properties of anions like tricyanomethanide and trinitromethanide, further solidifying the concept. researchgate.net

Pseudohalides are defined by a set of criteria:

They are a strongly bound, monovalent group.

They can form a singly charged anion.

They can combine with hydrogen to form a pseudohalogen-hydrogen acid. researchgate.net

Examples of common pseudohalide ions include cyanide (CN⁻), cyanate (B1221674) (OCN⁻), thiocyanate (B1210189) (SCN⁻), and azide (B81097) (N₃⁻). embibe.comquora.com Their corresponding dimeric pseudohalogens are cyanogen (B1215507) ((CN)₂), and thiocyanogen (B1223195) ((SCN)₂). wikipedia.org The study of these molecules and their ions has been crucial in expanding the understanding of coordination chemistry, enabling the development of new synthetic pathways and materials. numberanalytics.comfiveable.me

Significance of the Tricyanomethanide Anion [C(CN)₃]⁻ in Contemporary Chemistry

The tricyanomethanide anion, [C(CN)₃]⁻ (often abbreviated as TCM), is a planar, resonance-stabilized pseudohalide that has garnered significant attention in modern chemistry due to its unique electronic structure and versatile coordination capabilities. Its delocalized negative charge and multiple nitrogen donor sites make it an excellent ligand and a component for functional materials. researchgate.netresearchgate.net

Key areas where the tricyanomethanide anion is significant include:

Ionic Liquids (ILs): The [C(CN)₃]⁻ anion is a key component in a new generation of fluorine-free ionic liquids. rsc.orgrsc.org These ILs, such as 1-butyl-3-methylimidazolium tricyanomethanide ([C₄C₁Im][C(CN)₃]), often exhibit low viscosity, low density, and high ionic conductivity. rsc.orgnih.gov These properties make them promising electrolytes for electrochemical devices like dye-sensitized solar cells and electrochemical double-layer capacitors (EDLCs). nih.govnih.gov For instance, EDLCs using tricyanomethanide-based ILs can deliver higher power densities compared to those with conventional bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anions. nih.gov

Coordination Chemistry: As a poly-dentate ligand, the tricyanomethanide anion is a versatile building block for creating coordination polymers. researchgate.netresearchgate.net It can bridge multiple metal centers through its nitrile nitrogen atoms, leading to the formation of diverse one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) network structures. researchgate.net These coordination polymers are of interest for their potential magnetic, optical, and porous properties. researchgate.net

Energetic Materials: The high nitrogen content and formation enthalpy of the tricyanomethanide anion make it a candidate for designing new high-energy density materials (HEDMs). rsc.orgnih.gov The incorporation of energetic anions like [C(CN)₃]⁻ into ionic salts or coordination compounds is a strategy for developing next-generation "green" energetic materials that are more environmentally benign than traditional lead-based explosives. bibliotekanauki.pl

The following table summarizes key properties of Sodium Tricyanomethanide:

PropertyValueSource
Chemical FormulaC₄N₃Na sigmaaldrich.comsigmaaldrich.com
Molecular Weight113.05 g/mol nih.gov
IUPAC NameThis compound sigmaaldrich.com
Synonyms(tricyanomethyl)sodium, Methanetricarbonitrile sodium salt sigmaaldrich.comnih.gov
Physical FormSolid sigmaaldrich.com
CAS Number36603-80-2 sigmaaldrich.comtcichemicals.com

Research Trajectories and Current Challenges Pertaining to this compound and its Derivatives

The unique properties of the tricyanomethanide anion continue to drive research in several key directions, though significant challenges remain.

Research Trajectories:

Advanced Ionic Liquids: A primary research goal is the design and synthesis of novel ILs with tailored physicochemical properties. This involves pairing the [C(CN)₃]⁻ anion with different cations to fine-tune viscosity, conductivity, and thermal stability for specific applications like high-performance batteries and capacitors. rsc.orgnih.gov The fluorine-free nature of these ILs is a major advantage, potentially leading to safer and more environmentally friendly energy storage devices. rsc.org

f-Element Coordination Polymers: While coordination polymers of [C(CN)₃]⁻ with transition metals are well-studied, its complexes with f-elements (lanthanides and actinides) are largely unexplored. researchgate.netosti.gov Researchers are developing new synthetic routes, such as using tricyanomethanide-based ionic liquids as both solvent and ligand source, to create novel f-element coordination polymers. acs.org These materials could have unique photophysical or magnetic properties.

Sodium-Ion Batteries (SIBs): Given the abundance and low cost of sodium, SIBs are considered a promising alternative to lithium-ion batteries (LIBs) for large-scale energy storage. rsc.org this compound is relevant as a potential electrolyte salt or as a component in advanced electrolyte formulations for SIBs. tcichemicals.com Research focuses on developing electrolytes that can accommodate the larger size of the Na⁺ ion and ensure stable, long-term cycling. researchgate.netresearchgate.net

"Green" Energetic Materials: The development of environmentally benign primary explosives is a critical research area. bibliotekanauki.pl The tricyanomethanide anion is being investigated as a component in energetic coordination compounds and ionic salts to replace hazardous materials like lead azide.

Current Challenges:

Synthetic Control: A major challenge in coordination chemistry is controlling the final structure of polymers containing the [C(CN)₃]⁻ anion. Its multiple coordination modes can lead to the formation of various isomers or complex multidimensional networks that can be difficult to predict and isolate as single crystals. researchgate.netacs.org

f-Element Complexation: Synthesizing crystalline complexes of tricyanomethanide with f-elements has proven difficult. This is largely attributed to the hard Lewis acidic character of the trivalent lanthanide cations, which complicates their coordination with the nitrogen donors of the anion. researchgate.netosti.gov

Battery Performance: In the context of SIBs, a significant hurdle is the lower energy density and shorter cycle life often observed compared to LIBs. researchgate.netresearchgate.net The larger ionic radius of Na⁺ compared to Li⁺ places greater stress on electrode materials during intercalation and deintercalation, leading to faster degradation. rsc.org Developing stable electrode-electrolyte interfaces is crucial for the commercial viability of SIBs.

Hyponatremia Management (Contextual Challenge): While not directly related to the chemical applications of this compound, a broader challenge in sodium-related research involves health, such as the diagnosis and management of hyponatremia (low sodium levels in the blood). This is a common but complex electrolyte imbalance, with challenges in treatment, particularly in specific patient populations like the elderly or those with heart failure. nih.govnih.gov

The following interactive table details the performance of various tricyanomethanide-based ionic liquids as electrolytes in electrochemical double-layer capacitors (EDLCs), highlighting their potential in energy storage applications.

Ionic Liquid ElectrolyteIonic Conductivity (mS cm⁻¹ at 25 °C)Electrochemical Stability Window (V)Specific Energy (W h kg⁻¹) at High PowerSource
[Im₁,₄][C(CN)₃]9.4-- nih.gov
[Pyr₁,₄][C(CN)₃]8.72.94.5 nih.gov
[Pip₁,₄][C(CN)₃]4.23.0- nih.gov
[Pyr₁,₄][Tf₂N] (for comparison)2.73.53.0 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4N3Na B1326315 Sodium tricyanomethanide CAS No. 36603-80-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;methanetricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYHZHALCDOXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[C-](C#N)C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36603-80-2
Record name 2-Cyanomalononitrile sodium salt
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Synthetic Methodologies for Sodium Tricyanomethanide and Tricyanomethanide Based Systems

Established Synthetic Routes for Alkali Metal Tricyanomethanides

The preparation of alkali metal tricyanomethanides, particularly the sodium salt, has evolved from classical methods to more advanced processes aimed at achieving high purity.

Early and established syntheses of tricyanomethanides often begin with malononitrile (B47326) (CH₂(CN)₂) or its derivatives. One historical pathway involves the reaction of a dihalomalononitrile-potassium bromide complex with potassium cyanide. google.com Another approach described by Cox et al. involves the low-temperature reaction of bromomalononitrile with potassium cyanide. google.com These methods rely on the substitution of leaving groups on the central carbon atom with cyanide ions.

A more direct route involves the deprotonation of malononitrile in the presence of an appropriate base, followed by reaction with a cyanating agent. For instance, reacting deprotonated malononitrile with phenyl cyanate (B1221674) has been shown to produce tricyanomethanides in yields ranging from 75% to 88%. google.com These cyanidation pathways, while effective, can introduce impurities that necessitate further complex purification steps.

A significant challenge in traditional syntheses is the presence of halogen-containing by-products, which are difficult to remove. google.com To address this, modern methods have been developed to produce high-purity alkali metal and alkaline earth metal tricyanomethanides suitable for industrial-scale production.

One patented process focuses on preparing these salts with a purity of at least 99% by weight. google.com The key to this method is the reaction of malononitrile that has been deprotonated in the presence of an alkali metal or alkaline earth metal base. This approach is designed to yield a crude product with a high content of the desired tricyanomethanide, often in a crystalline form, which simplifies purification. google.com Bock et al. previously described a method for purifying sodium tricyanomethanide by recrystallization from acetonitrile, achieving a 70% yield, although the final purity was not specified. google.com The goal of these advanced methods is to provide a simple, scalable process that yields a largely by-product-free, halogen-free final product.

Synthesis of Tricyanomethanide Salts with Organic Cations

The tricyanomethanide anion is a popular component in the design of task-specific ionic liquids (ILs). These salts, which are liquid at or near room temperature, are synthesized by pairing the [C(CN)₃]⁻ anion with a bulky, asymmetric organic cation.

The most common method for synthesizing tricyanomethanide-based ionic liquids is through an anion metathesis (ion exchange) reaction. This typically involves reacting an alkali metal tricyanomethanide, such as this compound, with a halide salt of an organic cation. The organic cations are frequently based on nitrogen heterocycles like imidazolium (B1220033), pyridinium (B92312), and pyrrolidinium, or on quaternary ammonium (B1175870) structures. google.comacs.orgrsc.org

For example, 1-butyl-3-cyanopyridinium tricyanomethanide can be prepared by treating an aqueous solution of 1-butyl-3-cyanopyridinium bromide with an aqueous solution of this compound. google.com The resulting ionic liquid, being immiscible with water, forms a separate layer that can be extracted with a solvent like ethyl acetate. google.com The product is then washed and dried under vacuum. This general strategy is adaptable for a wide range of organic cations.

Table 1: Examples of Tricyanomethanide Salts with Organic Cations

Cation PrecursorAnion SourceProduct
1-Butyl-3-cyanopyridinium bromideThis compound1-Butyl-3-cyanopyridinium tricyanomethanide google.com
1-Butyl-3-methylimidazolium halideThis compound1-Butyl-3-methylimidazolium tricyanomethanide rsc.org
N-Butyl-N-methylpyrrolidinium halideThis compoundN-Butyl-N-methylpyrrolidinium tricyanomethanide rsc.org
[2,2′-Bipyridine]-1,1′-diium halideThis compound[2,2′-Bipyridine]-1,1′-diium tricyanomethanide thieme-connect.de

The synthesis of these organic salts requires rigorous characterization to confirm their structure and purity. The reproducibility of the synthesis can be influenced by factors such as reaction conditions, solvent choice, and purification methods. google.com

Structural verification is typically comprehensive, employing a suite of analytical techniques. For instance, the structure of [2,2′-Bipyridine]-1,1′-diium tricyanomethanide was fully characterized using Infrared (IR) spectroscopy, Proton and Carbon Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), mass spectrometry, X-ray diffraction (XRD), and thermal analysis (TG/DTA). thieme-connect.de Such detailed analysis is crucial to confirm the identity of the final product and rule out the presence of starting materials or by-products. The purification process, often involving multiple washes with water to remove the inorganic salt by-product (e.g., sodium bromide), is critical for achieving the desired purity of the final ionic liquid. google.com

Targeted Synthesis of Metal-Tricyanomethanide Complexes

The tricyanomethanide anion's three nitrile groups make it an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs). However, the synthesis of these complexes can be challenging.

The synthesis of tricyanomethanide complexes with f-elements (lanthanides) has been particularly difficult, primarily due to the hard Lewis acidic character of the trivalent lanthanide cations. acs.orgresearchgate.net Traditional high-temperature, solid-state syntheses are often unsuitable because the [C(CN)₃]⁻ anion can decompose at elevated temperatures. acs.org

To overcome these synthetic hurdles, a novel approach utilizes tricyanomethanide-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tricyanomethanide ([C₂mim][TCM]), as both the solvent and the source of the coordinating ligand. researchgate.net By dissolving a lanthanide salt (e.g., NdCl₃·6H₂O) in the ionic liquid at elevated temperatures (over 100 °C) and then allowing it to cool slowly, researchers have successfully crystallized a variety of 1D and 2D lanthanide-tricyanomethanide coordination polymers. researchgate.net This method avoids the use of competing oxygen-donor solvents and high decomposition-inducing temperatures, opening a new pathway to a wider range of f-element-[TCM]⁻ complexes. researchgate.net While yields may not yet be optimized, the isolation of these complexes provides crucial insights for designing targeted syntheses of new functional materials. researchgate.net

Strategies for Transition Metal Complexes (e.g., Copper(II), Nickel(II), Cobalt(II), Iron(II), Cadmium(II))

The tricyanomethanide anion acts as a versatile building block in the construction of transition metal complexes, primarily due to its multiple nitrogen donor atoms, which allow it to function as a monodentate, bridging, or chelating ligand. Synthetic strategies typically involve the reaction of a transition metal salt with a source of the tricyanomethanide anion, often sodium or potassium tricyanomethanide, in a suitable solvent. The final structure is heavily influenced by the choice of metal, the solvent system, and the presence of ancillary ligands.

Copper(II) Complexes:

The synthesis of copper(II) tricyanomethanide complexes has been explored in detail, leading to a variety of coordination polymers with interesting structural and magnetic properties. A common synthetic route involves the reaction of a copper(II) salt, such as copper(II) nitrate (B79036), with an aqueous solution of potassium tricyanomethanide (Ktcm) in the presence of a co-ligand. The slow diffusion of the reactant solutions is a frequently used technique to obtain single crystals suitable for X-ray diffraction studies. rsc.org

For instance, several copper(II) complexes have been prepared using polypyridyl ligands like 2-(2-pyridyl)imidazole (pyim), 2,2'-bipyridine (B1663995) (bpy), 2,2'-bipyrazine (B159260) (bpz), 2,2':6',2''-terpyridine (terpy), and 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz). nih.gov These reactions typically yield one-dimensional or discrete molecular structures where the tricyanomethanide anion acts as a bridging ligand (μ-1,5-tcm) or a terminal ligand. nih.govresearchgate.net The coordination environment around the copper(II) ion is often five-coordinate (distorted square pyramidal) or six-coordinate (elongated octahedral). nih.govresearchgate.net

A representative synthesis involves the use of an H-shaped tube for slow diffusion. Aqueous solutions of the copper(II) salt and the co-ligand are placed in one arm, while an aqueous solution of potassium tricyanomethanide is placed in the other. Over a period of weeks, crystals of the desired complex form at the junction. rsc.org

ComplexAncillary LigandSynthetic MethodStructural FeaturesReference
[Cu(pyim)(tcm)₂]n2-(2-pyridyl)imidazole (pyim)Slow diffusion in waterUniform copper(II) chain with single µ-1,5-tcm bridges nih.gov
[Cu(bpy)(tcm)₂]n2,2'-bipyridine (bpy)Slow diffusion in waterUniform copper(II) chain with double µ-1,5-tcm bridges nih.gov
[Cu₄(bpz)₄(tcm)₈]2,2'-bipyrazine (bpz)Slow diffusion in water using Cu(bpz)₂Neutral centrosymmetric rectangle of (2,2'-bipyrazine)copper(II) units rsc.orgnih.gov
{[Cu(terpy)(tcm)]·tcm}n2,2':6',2''-terpyridine (terpy)Slow diffusion in waterUniform copper(II) chain with single µ-1,5-tcm bridges nih.gov
{[Cu₂(tppz)(tcm)₄]·3/2H₂O}n2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz)Slow diffusion in waterNeutral copper(II) chain with alternating bis-tridentate tppz and double µ-1,5-tcm bridges rsc.orgnih.gov

Nickel(II), Cobalt(II), Iron(II), and Cadmium(II) Complexes:

While the synthesis of copper(II) tricyanomethanide complexes is well-documented, there is a notable scarcity of specific research on the synthesis of tricyanomethanide complexes with nickel(II), cobalt(II), iron(II), and cadmium(II) in the available scientific literature. General synthetic approaches for transition metal complexes often involve direct reaction of a metal salt with the ligand in a suitable solvent. However, detailed studies and characterization of the resulting tricyanomethanide-based structures for these specific metals are not as prevalent as for copper(II). The synthesis of complexes with these metals has been reported with a variety of other ligands, including thiocyanates, triphenylphosphine, and various macrocycles, but not extensively with the tricyanomethanide anion itself. rsc.orgyoutube.comyoutube.commdpi.commarquette.edunih.gov This may be due to factors such as the stability of the resulting complexes or challenges in obtaining crystalline materials suitable for structural analysis.

Synthesis of Lanthanide Tricyanomethanide Coordination Polymers

The synthesis of lanthanide tricyanomethanide coordination polymers presents unique challenges compared to their transition metal counterparts. This is largely attributed to the harder Lewis acidic nature of the trivalent lanthanide cations. nih.gov Historically, the field has been underexplored, with very few structurally characterized f-element-tricyanomethanide complexes. nih.gov

A significant advancement in this area has been the use of tricyanomethanide-based ionic liquids (ILs) as both the solvent and the source of the coordinating ligand. This method promotes complexation between the f-element and the tricyanomethanide anion without the need for high temperatures, which can lead to the decomposition of the anion, or the presence of competing oxygen-donor solvents. nih.gov

One successful approach involves the saturation of a hydrated lanthanide salt, such as NdCl₃·6H₂O or Nd(NO₃)₃·6H₂O, in a tricyanomethanide-based ionic liquid like 1-butyl-4-methylpyridinium tricyanomethanide ([C₄mpyrid][TCM]) or 1-ethyl-3-methylimidazolium tricyanomethanide ([C₂mim][TCM]) at elevated temperatures (above 100 °C), followed by slow cooling. This has led to the crystallization of various one- and two-dimensional neodymium-tricyanomethanide coordination polymers. nih.govnih.gov

The resulting structures often feature the lanthanide ion coordinated by tricyanomethanide anions in various bridging modes (e.g., μ₂-TCM, μ₃-TCM), as well as other ligands from the starting salt (e.g., Cl⁻, NO₃⁻) and water molecules. nih.govnih.gov For example, the reaction with Nd(NO₃)₃·6H₂O in [C₂mim][TCM] yielded a 2D layered structure with the formula [C₂mim]n[Nd(NO₃)₂(μ₃-TCM)(μ₂-TCM)(OH₂)]n. nih.govnih.gov

ComplexLanthanide SaltIonic LiquidSynthetic ConditionsStructural DimensionalityReference
[C₂mim]n[Nd(NO₃)₂(μ₃-TCM)(μ₂-TCM)(OH₂)]nNd(NO₃)₃·6H₂O[C₂mim][TCM]Saturation above 100 °C, slow cooling2D Layer nih.govnih.gov
[C₄mpyrid]₂n[Nd(μ₂-Cl)Cl₂(μ₂-TCM)(TCM)(OH₂)]nNdCl₃·6H₂O[C₄mpyrid][TCM]Saturation above 100 °C, slow cooling1D Anionic Chain nih.govnih.gov
[C₄mpyrid]n[Nd(μ₂-TCM)₂(TCM)₂(OH₂)₃]nNd(NO₃)₃·6H₂O[C₄mpyrid][TCM]Saturation and heating2D Layer nih.govnih.gov
[C₄mpyrid]n[NdCl₂(μ₂-TCM)₂(OH₂)₂]nNdCl₃·6H₂O[C₄mpyrid][TCM]Reheating of the mixture leading to the 1D chain1D Anionic Chain nih.govnih.gov

Methodologies for Tricyanomethanide-Containing Ionic Liquids

Tricyanomethanide-based ionic liquids are a class of molten salts with melting points below 100 °C, which have garnered attention for various applications, including as electrolytes and solvents for synthesis. The synthesis of these ionic liquids typically involves a metathesis reaction.

A common synthetic strategy starts with a salt containing the desired cation, often a halide salt (e.g., chloride or bromide), and reacting it with a metal salt of the tricyanomethanide anion, such as this compound (Na[C(CN)₃]) or silver tricyanomethanide (Ag[C(CN)₃]).

For example, 1-alkyl-3-methylimidazolium tricyanomethanide ionic liquids can be prepared by reacting the corresponding 1-alkyl-3-methylimidazolium halide with this compound. The resulting sodium halide byproduct is often insoluble in the organic solvent used for the reaction and can be removed by filtration. The solvent is then evaporated to yield the desired ionic liquid.

The choice of cation significantly influences the physicochemical properties of the resulting ionic liquid. A variety of cations have been employed, including those based on imidazolium, pyridinium, pyrrolidinium, and piperidinium (B107235) scaffolds. The synthesis of these ionic liquids has been reported with different alkyl chain lengths on the cation, which has been shown to affect properties like viscosity and the formation of nanoscale aggregates.

Ionic Liquid CationStarting Cation SaltTricyanomethanide SourceGeneral Synthetic ApproachReference
1-Alkyl-3-methylimidazolium ([CₙC₁im]⁺)1-Alkyl-3-methylimidazolium halideThis compoundMetathesis reaction in an organic solvent, followed by filtration and solvent removal.
N-Butyl-N-methylpyrrolidinium ([Pyr₁,₄]⁺)N-Butyl-N-methylpyrrolidinium halideSodium or Silver tricyanomethanideMetathesis reaction.
N-Butyl-N-methylpiperidinium ([Pip₁,₄]⁺)N-Butyl-N-methylpiperidinium halideSodium or Silver tricyanomethanideMetathesis reaction.
[2,2'-Bipyridine]-1,1'-diium--Synthesized and characterized by various spectroscopic and analytical techniques.

Structural Elucidation and Crystallographic Analysis of Tricyanomethanide Compounds

Single-Crystal X-ray Diffraction (SCXRD) Studies

Determination of Metal Coordination Geometries and Polyhedra

The coordination geometry of a metal ion in a complex is defined by the spatial arrangement of the ligands bound to it. In tricyanomethanide compounds, the TCM anion can coordinate to metal centers in various ways, leading to a range of coordination polyhedra. The specific geometry adopted is influenced by factors such as the size and charge of the metal cation, the nature of other co-ligands present, and packing forces within the crystal lattice. libretexts.org

For instance, in the complex [Ni(C₄N₃)₂(C₈H₂₀N₄)], the nickel(II) ion is coordinated to one 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) ligand and two monodentate N-bound tricyanomethanide anions, resulting in a distorted octahedral geometry. nih.gov Similarly, the copper(II) atom in Cu(C₄N₃)(C₈H₂₀N₄) exhibits a distorted tetragonal-pyramidal geometry, with the four nitrogen atoms of the cyclen ligand forming the equatorial plane and a single nitrogen atom from a TCM anion occupying an axial position. nih.gov

In lanthanide coordination polymers, such as [C₄mpyrid]ₙ[Nd(μ₂-TCM)₂(TCM)₂(OH₂)₃]ₙ, the neodymium(III) ion is nine-coordinated, adopting a tricapped trigonal prismatic geometry. acs.org The coordination sphere is composed of six nitrogen atoms from six different TCM ligands and three oxygen atoms from water molecules. acs.org The versatility of the TCM anion allows for the formation of diverse and complex coordination environments, which are crucial in designing materials with specific properties.

Table 1: Selected Metal Coordination Geometries in Tricyanomethanide Compounds

CompoundMetal IonCoordination NumberCoordination GeometryReference
[Ni(C₄N₃)₂(C₈H₂₀N₄)]Ni(II)6Distorted Octahedral nih.gov
Cu(C₄N₃)(C₈H₂₀N₄)Cu(II)5Distorted Tetragonal-Pyramidal nih.gov
[C₄mpyrid]ₙ[Nd(μ₂-TCM)₂(TCM)₂(OH₂)₃]ₙNd(III)9Tricapped Trigonal Prismatic acs.org
[KLa(μ₃-TCM)₄(OH₂)]ₙLa(III)/K(I)N/ABridging μ₃-TCM acs.org

Intramolecular Bond Lengths and Angles within the Tricyanomethanide Anion

The internal geometry of the tricyanomethanide anion itself provides valuable information about its electronic structure and how it interacts with its environment. SCXRD studies allow for the precise measurement of the C-C and C-N bond lengths and the C-C-C and C-C-N bond angles within the [C(CN)₃]⁻ unit.

The tricyanomethanide anion is expected to have D₃h symmetry in its isolated state, with equivalent C-C and C-N bond lengths. However, upon coordination to a metal center or participation in hydrogen bonding, this symmetry can be distorted. These distortions are reflected in variations in the intramolecular bond lengths and angles. For example, when a nitrile group of the TCM anion coordinates to a metal, the C-N bond of that group may lengthen slightly, and the corresponding C-C-N angle may deviate from the ideal 180°.

Planarity and Conformational Characterization of the Tricyanomethanide Anion

The tricyanomethanide anion is generally considered to be a planar or nearly planar species. The central carbon atom and the three nitrogen atoms of the cyano groups define a plane. SCXRD analysis can quantify the degree of planarity by examining the deviations of these atoms from a mean plane.

Elucidation of Tricyanomethanide Anion Coordination Modes

The tricyanomethanide anion is a poly-dentate ligand, meaning it can bind to metal ions through multiple atoms. The nitrogen atoms of the three cyano groups are the primary coordination sites. The way in which the TCM anion connects to one or more metal centers is referred to as its coordination mode. acs.org

Monodentate N-Coordination

The simplest coordination mode is monodentate, where the TCM anion binds to a single metal center through one of its nitrogen atoms. purdue.edu This type of coordination is observed in several transition metal complexes. For example, in the previously mentioned nickel and copper complexes with cyclen, the TCM anions act as monodentate ligands. nih.gov In [Ni(C₄N₃)₂(C₈H₂₀N₄)], two TCM anions are bound to the nickel center in a cis configuration. nih.gov In the cationic complex [Cu(C₄N₃)(C₈H₂₀N₄)]⁺, one TCM anion is coordinated to the copper ion, while the other acts as a counter-ion. nih.gov

Bridging Coordination Modes (e.g., μ₂-, μ₃-, μ-1,5-TCM)

The ability of the tricyanomethanide anion to bridge multiple metal centers is a key feature that enables the formation of extended one-, two-, and three-dimensional coordination polymers. wikipedia.org This bridging capability arises from the presence of three spatially distinct nitrile groups.

Common bridging modes include:

μ₂-bridging: The TCM anion links two metal centers. This can occur in a few different ways, for instance, using two of its nitrile groups to bind to two different metal ions.

μ₃-bridging: The TCM anion connects three metal centers, utilizing all three of its nitrile groups. This mode is crucial for building highly connected networks. An example is found in [KLa(μ₃-TCM)₄(OH₂)]ₙ, where the TCM anion bridges two La³⁺ ions and one K⁺ ion. acs.org

μ-1,5-TCM: This notation describes a specific bridging mode where the anion coordinates through two nitrogen atoms that are "para" to each other across the central carbon atom.

The prevalence of these bridging modes in the solid-state structures of tricyanomethanide compounds highlights the anion's role as a versatile linker in crystal engineering and the design of functional materials.

Crystal Packing and Supramolecular Architecture

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a variety of intermolecular interactions. In tricyanomethanide compounds, these interactions lead to the formation of complex and often beautiful supramolecular architectures. The planarity and nitrogen-rich nature of the tricyanomethanide anion, [C(CN)₃]⁻, make it an excellent participant in various non-covalent interactions.

Hydrogen bonds are a crucial directional force in the crystal engineering of tricyanomethanide-containing structures. libretexts.org These interactions, particularly N—H⋯N and O—H⋯N, play a significant role in dictating the final solid-state assembly.

In compounds where a suitable hydrogen bond donor is present, such as an ammonium (B1175870) cation or a co-crystallized molecule with N-H or O-H groups, extensive hydrogen bonding networks are commonly observed. The terminal nitrogen atoms of the cyano groups in the tricyanomethanide anion act as effective hydrogen bond acceptors. nih.govnih.gov For example, in the crystal structures of salts containing protonated amines, a network of N—H⋯N hydrogen bonds often links the cations and anions into chains, sheets, or more complex three-dimensional arrangements. au.dk

The strength and geometry of these hydrogen bonds can be influenced by several factors, including the acidity of the donor, the basicity of the acceptor nitrogen atom, and steric effects. osti.gov The interplay of these factors allows for the fine-tuning of the resulting supramolecular architecture.

Table 1: Representative Hydrogen Bond Parameters in Tricyanomethanide Compounds

Donor (D-H)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)Compound Type
N-HN≡C-2.8 - 3.2150 - 180Ammonium Tricyanomethanide Salts
O-HN≡C-2.7 - 3.1160 - 180Hydrated Tricyanomethanide Salts

Note: The values in this table are generalized from typical crystallographic data for compounds containing these interactions and are for illustrative purposes.

The planar, aromatic-like character of the tricyanomethanide anion makes it susceptible to π-π stacking interactions. nih.gov These non-covalent interactions, arising from the overlap of π-orbitals, contribute significantly to the stabilization of the crystal lattice in many organic and metal-organic compounds. rsc.orgnih.gov

In the solid state, [C(CN)₃]⁻ anions can arrange themselves in parallel or offset face-to-face or face-to-edge orientations, with interplanar distances typically in the range of 3.3 to 3.8 Å. These interactions can lead to the formation of one-dimensional stacks or more complex layered structures. The strength of the π-π stacking is influenced by the electronic nature of the interacting systems and the presence of substituents. rsc.org

When co-crystallized with aromatic cations, such as pyridinium (B92312) or imidazolium (B1220033) ions, both cation-anion and anion-anion π-π stacking can be observed. nih.gov These interactions, in conjunction with hydrogen bonding, play a cooperative role in directing the self-assembly of the supramolecular architecture. The balance between these forces can determine the final packing motif. nih.gov

In structures containing cations with methoxy (B1213986) groups, methoxy⋯methoxy interactions can also be observed. These are typically weak, dispersive interactions but can influence the local packing of the molecules.

Another interesting and less common interaction is the C≡N⋯N⁺ contact, which can be described as a form of lone pair-π or n-π* interaction. acs.org This involves the interaction of the lone pair of a nitrogen atom with the π-system of a cyano group on a neighboring molecule. These directional interactions, though subtle, can provide additional stability and control over the supramolecular assembly.

The ability of the tricyanomethanide anion to act as a versatile building block, participating in a range of intermolecular interactions, allows for the construction of polymeric supramolecular frameworks and networks. nih.govnih.gov These extended structures are formed through the self-assembly of the constituent ions and any co-crystallized molecules. nih.gov

By carefully selecting the cation and crystallization conditions, it is possible to guide the formation of one-, two-, or three-dimensional networks. For example, the use of cations with multiple hydrogen bond donor sites can lead to the formation of robust, extended hydrogen-bonded networks. Similarly, the incorporation of large, flat aromatic cations can promote the formation of layered structures dominated by π-π stacking. nih.gov

In the context of coordination chemistry, the tricyanomethanide anion can also act as a ligand, bridging metal centers to form coordination polymers. These coordination bonds, in concert with supramolecular interactions like hydrogen bonding and π-π stacking, can lead to the formation of highly ordered and porous metal-organic frameworks (MOFs). acs.orgulisboa.pt The resulting frameworks can exhibit interesting properties, such as guest inclusion and ion exchange.

In the crystal structures of tricyanomethanide salts, the so-called "non-coordinating" cations and any included solvent molecules play a crucial, albeit indirect, role in dictating the final architecture. acs.org While they may not be directly involved in the primary coordination sphere of a metal center (in the case of coordination polymers), their size, shape, and ability to participate in non-covalent interactions are critical.

Solvent molecules, particularly water, can have a profound impact on the crystal structure. rsc.org They can participate in hydrogen bonding networks, bridging between cations and anions or between different parts of the supramolecular framework. researchgate.net In some cases, the presence or absence of a specific solvent molecule can be the determining factor in the crystallization of a particular phase. The removal of solvent molecules from a crystalline lattice can sometimes lead to a structural transformation, which may or may not be reversible.

Topological Analysis of Coordination Polymers and Networks

Topological analysis is a powerful tool used to simplify and classify the complex three-dimensional structures of coordination polymers and networks. researchgate.netrsc.org By reducing the structure to a set of nodes (representing metal ions or clusters) and linkers (representing the bridging ligands), the underlying connectivity and topology of the network can be determined. figshare.comresearchgate.net

In the case of coordination polymers involving the tricyanomethanide anion, the metal centers or metal clusters act as nodes, and the [C(CN)₃]⁻ ligands act as linkers. The tricyanomethanide anion can coordinate to metal centers in various modes (e.g., monodentate, bidentate bridging, tridentate bridging), which influences the connectivity of the resulting network. The topology of the network is often described using a Schläfli symbol, which provides a concise representation of the connectivity.

The topological analysis of tricyanomethanide-based coordination polymers reveals a rich variety of network topologies, ranging from simple one-dimensional chains to complex three-dimensional frameworks. The final topology is a result of the interplay between the coordination preferences of the metal ion, the coordination modes of the tricyanomethanide ligand, and the influence of other factors such as counterions and solvent molecules. Understanding the topology of these networks is crucial for the rational design of new materials with desired properties, such as specific pore sizes and shapes for applications in gas storage and separation. researchgate.net

Spectroscopic Characterization of Sodium Tricyanomethanide and Its Complexes

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy is a cornerstone for characterizing the tricyanomethanide anion, as its vibrational modes are highly sensitive to its chemical environment and coordination behavior. smu.edu Infrared (IR) and Raman spectroscopy are complementary techniques used to probe these vibrations.

The tricyanomethanide anion, possessing D₃h symmetry in its isolated state, exhibits a characteristic vibrational spectrum that serves as a spectroscopic fingerprint. nih.gov The most prominent features in the IR and Raman spectra are the intense absorptions associated with the cyanide (C≡N) stretching modes. These typically appear in the 2000-2300 cm⁻¹ region. researchgate.net

For instance, in the IR spectrum of 1-methylimidazolium (B8483265) tricyanomethanide, characteristic peaks for the anion are observed at 2170 cm⁻¹ and 2081 cm⁻¹. researchgate.net A comprehensive study combining IR, Raman, and isotopic substitution has been instrumental in assigning the fundamental vibrational modes of the anion. acs.org The nitrile group's sharp and intense stretching peak around 2200 cm⁻¹ is a key diagnostic feature. researchgate.net The analysis of these fundamental vibrations, aided by theoretical calculations, allows for unambiguous identification of the tricyanomethanide moiety in various compounds. researchgate.net

A summary of typical vibrational frequencies for the tricyanomethanide anion is presented below:

Table 1: Characteristic Vibrational Frequencies of the Tricyanomethanide Anion
Vibrational Mode Frequency Range (cm⁻¹) Technique Reference
C≡N Asymmetric Stretch ~2170 IR researchgate.net
C≡N Symmetric Stretch ~2081 IR researchgate.net
C-C Stretch / C-C-C Bend Lower Frequencies IR/Raman acs.org

Note: Exact frequencies may shift based on the cation and the physical state of the sample.

The vibrational frequencies of the tricyanomethanide anion are significantly influenced by its coordination to a metal center. The manner in which the anion binds to a metal (i.e., its coordination mode) causes shifts in the C≡N stretching frequencies, providing valuable information about the complex's structure. When the anion coordinates to a metal, electron density is donated from the ligand to the metal, which can be observed as a shift in the vibrational bands to lower frequencies (a redshift). acs.org

In a study of dicyanamide (B8802431)/tricyanomethanide-bridged binuclear organometallic complexes, the IR spectra showed that the ν(C≡N) frequencies shifted upon coordination. acs.org For example, compared to the free ligand, the frequencies in mononuclear ruthenium complexes showed a lower frequency shift due to σ-donation from the ligand to the metal. Conversely, in bridged binuclear complexes, higher frequency shifts were observed compared to the mononuclear compounds. acs.org This demonstrates that changes in the coordination environment, such as bridging between two metal centers, produce distinct spectroscopic signatures. The strength of the metal-ligand interaction directly correlates with the magnitude of the frequency shift. osti.gov

The isolated tricyanomethanide anion's D₃h symmetry results in three infrared-active modes in the C≡N stretching region. Two of these modes form a degenerate pair corresponding to asymmetric stretch transitions. nih.gov This degeneracy can be lifted by the local environment, such as interactions with solvent molecules or coordination to metal ions.

Studies using linear FTIR spectroscopy on the tricyanomethanide anion in aqueous solution have investigated the degenerate transition corresponding to these asymmetric stretches. nih.govacs.org It has been shown that water induces vibrational energy transfer between the degenerate asymmetric stretch modes. nih.govacs.org This phenomenon underscores the sensitivity of these vibrational modes to their immediate surroundings. The asymmetric stretch is generally more energetic (appears at a higher wavenumber) than the symmetric stretch. youtube.comkhanacademy.org The analysis of these modes provides insight into the coupling between the anion's vibrations and its environment, revealing details about hydration dynamics and intermolecular interactions. nih.govacs.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule or ion. youtube.com For the tricyanomethanide anion and its complexes, UV-Vis spectra provide information about the electronic structure and the influence of metal coordination.

In studies of organometallic complexes containing the tricyanomethanide ligand, characteristic UV-Vis absorption bands are observed. For example, a mononuclear ruthenium complex with a tricyanomethanide ligand, [Cp(dppe)Ru(C(CN)₃)], exhibits absorption maxima (λ_max) at 231 nm and 351 nm. acs.org The electronic spectra of these complexes are crucial for understanding the electronic coupling between metal centers bridged by the tricyanomethanide anion. The anion itself does not absorb in the visible range, but its complexes can show absorptions that are characteristic of metal-to-ligand or ligand-to-metal charge transfer transitions. acs.org The UV-Vis spectrum of a substance can be used to quantify its concentration in a solution. youtube.com

Table 2: UV-Vis Absorption Data for a Tricyanomethanide Complex

Compound λ_max (nm) Molar Absorptivity (ε, cm⁻¹ M⁻¹) Solvent Reference
[Cp(dppe)Ru(C(CN)₃)] 231 17000 Not Specified acs.org
351 1100 Not Specified acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nsf.gov While sodium tricyanomethanide itself lacks protons, ¹H and ³¹P NMR are invaluable for characterizing its complexes where the metal center is also coordinated to ligands containing hydrogen or phosphorus atoms, such as cyclopentadienyl (B1206354) (Cp) or phosphines (e.g., dppe). acs.org

In the characterization of the ruthenium complex [Cp(dppe)Ru(C(CN)₃)], the ¹H NMR spectrum in CDCl₃ shows signals for the phenyl protons of the dppe ligand (δ 7.31–7.15 ppm) and the protons of the Cp ring (δ 4.20 ppm). The ³¹P NMR spectrum displays a singlet at δ 43.3 ppm, confirming the presence and chemical environment of the phosphorus atoms in the dppe ligand. acs.org Furthermore, ¹³C NMR can be used to directly probe the carbon atoms of the tricyanomethanide anion itself. In 1-methylimidazolium tricyanomethanide, distinct signals for the anion's carbon atoms are observed in the ¹³C NMR spectrum. researchgate.net The chemical shifts in NMR spectra provide detailed information about the electronic environment of the nuclei, which can be altered by coordination. ineosopen.orgyoutube.com

Table 3: NMR Data for a Ruthenium Tricyanomethanide Complex

Compound Nucleus Chemical Shift (δ, ppm) Solvent Reference
[Cp(dppe)Ru(C(CN)₃)] ¹H 7.31-7.15 (m, 30H, C₆H₅) CDCl₃ acs.org
¹H 4.20 (s, 5H, C₅H₅) CDCl₃ acs.org
³¹P 43.3 (s) CDCl₃ acs.org

Advanced Time-Resolved Vibrational Spectroscopy

Time-resolved vibrational spectroscopy (TRVS) techniques, such as femtosecond pump-probe and 2D IR spectroscopy, offer the ability to study molecular dynamics on ultrafast timescales. nih.gov These advanced methods have been applied to the tricyanomethanide anion to investigate its vibrational dynamics and interactions with its environment in unprecedented detail. acs.org

Studies on the tricyanomethanide anion in aqueous solution using TRVS have revealed that water induces vibrational energy transfer between the degenerate asymmetric C≡N stretching modes. nih.govacs.org The experiments show two significantly different ultrafast time scales for the frequency-frequency correlation function and the vibrational energy transfer. nih.govacs.org This indicates complex hydration dynamics, with microscopic models suggesting that water interacts both axially and radially with the ion. nih.govacs.org The ability of TRVS to monitor population transfer and coherence dynamics provides a powerful lens through which the fundamental interactions governing the properties of tricyanomethanide in solution can be understood. acs.org

Femtosecond Pump-Probe Spectroscopy

Femtosecond pump-probe spectroscopy is a powerful technique used to investigate ultrafast processes occurring on the picosecond and femtosecond timescales. scielo.org.zasimtrum.com This method utilizes two ultrashort laser pulses: a 'pump' pulse to excite the sample and a time-delayed 'probe' pulse to monitor the changes in absorption as the sample returns to its ground state. simtrum.com By varying the time delay between the pump and probe pulses, the dynamics of the excited states can be tracked with high temporal resolution. simtrum.comornl.gov

In the study of the tricyanomethanide anion, C(CN)₃⁻, the degenerate asymmetric stretching modes in aqueous solution have been investigated using femtosecond pump-probe spectroscopy. nih.govacs.org This time-resolved vibrational spectroscopy technique is crucial for observing phenomena such as vibrational energy transfer between the degenerate modes, a process induced by the aqueous environment. nih.govacs.org The technique allows for the measurement of transient absorption signals, which provide direct information on the population relaxation and energy transfer dynamics following vibrational excitation. frontiersin.org

Two-Dimensional Infrared (2D IR) Spectroscopy

Two-dimensional infrared (2D IR) spectroscopy is an advanced nonlinear technique that provides information beyond what is available from linear IR spectra, such as Fourier-transform infrared (FTIR) spectroscopy. wikipedia.orgwisc.edu It correlates vibrational modes within a system, spreading the spectral information across two frequency axes to generate a frequency correlation spectrum. wikipedia.orgmit.edu This allows for the direct probing of vibrational couplings, anharmonicities, and molecular dynamics with femtosecond time resolution. wikipedia.org

Studies on the tricyanomethanide anion, both in aqueous solutions and in various imidazolium-based ionic liquids, have effectively utilized 2D IR spectroscopy. nih.govnih.govdntb.gov.ua For the tricyanomethanide anion in water, 2D IR spectroscopy was used to investigate the degenerate transition corresponding to its asymmetric stretches. nih.govacs.org The resulting spectra provide insights into how water induces vibrational energy transfer between these modes. nih.gov In ionic liquids, 2D IR spectroscopy has been employed to study the ultrafast dynamics of the tricyanomethanide anion, which acts as a vibrational probe of its local environment. nih.govdntb.gov.ua The cross-peaks in a 2D IR spectrum reveal couplings between different vibrational modes, while the shapes of the diagonal and off-diagonal peaks contain detailed information about the structural and environmental dynamics. wisc.edu

Investigation of Ultrafast Vibrational Dynamics and Environmental Interactions

The combination of femtosecond pump-probe and 2D IR spectroscopy has enabled detailed investigations into the ultrafast vibrational dynamics of the tricyanomethanide anion and its interactions with surrounding solvent molecules. nih.govacs.org These studies measure key dynamic events such as vibrational energy transfer, spectral diffusion, and molecular reorientation on a sub-picosecond timescale. mit.edu

In aqueous solutions, time-resolved vibrational spectroscopy revealed that the interaction with water molecules leads to vibrational energy transfer between the degenerate asymmetric stretch modes of the tricyanomethanide anion. nih.govacs.org The analysis of the frequency-frequency correlation function (FFCF) from 2D IR data shows two distinct ultrafast time scales for these dynamics. nih.gov

When the tricyanomethanide (TCM⁻) anion is incorporated into imidazolium-based ionic liquids, its vibrational dynamics report on the local environment. The spectral diffusion dynamics of the CN stretching modes of TCM⁻ in these ionic liquids are non-exponential, characterized by a fast component of approximately 2 picoseconds and a slower component ranging from 9 to 14 picoseconds. nih.gov These relaxation times are significantly faster compared to those observed with other linear vibrational probes, suggesting that the presence of the TCM⁻ anion accelerates the relaxation of the local ion-cage structure in the ionic liquid. nih.gov

Ultrafast Vibrational Dynamics of the Tricyanomethanide (TCM⁻) Anion
Solvent SystemSpectroscopic TechniqueObserved Dynamic ProcessCharacteristic TimescaleReference
Aqueous Solution2D IR SpectroscopyVibrational Energy TransferTwo distinct ultrafast timescales nih.gov
Imidazolium (B1220033) Ionic Liquids2D IR SpectroscopySpectral Diffusion (Short Component)~2 ps nih.gov
Imidazolium Ionic Liquids2D IR SpectroscopySpectral Diffusion (Long Component)~9 ps to 14 ps nih.gov

Electron Spectroscopy for Chemical Analysis (ESCA)

Electron Spectroscopy for Chemical Analysis (ESCA), also widely known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. analyticalanswersinc.comanalyticalanswersinc.comwikipedia.org The method is based on the photoelectric effect, where an X-ray beam irradiates a sample, causing the emission of core electrons. analyticalanswersinc.com By measuring the kinetic energy of these emitted photoelectrons, their original binding energy can be calculated, which is characteristic of a specific element and its chemical environment. ceric-eric.eutib.eu

For this compound (Na[C(CN)₃]), an ESCA analysis would provide a quantitative measure of the elements present on the sample surface, namely sodium, carbon, and nitrogen. topanalytica.com The technique can detect all elements except for hydrogen and helium. analyticalanswersinc.com High-resolution scans of the specific photoelectron peaks (e.g., Na 1s, C 1s, N 1s) would reveal chemical shifts. tib.eu These shifts in binding energy provide information about the oxidation states and local bonding environments of the elements. mat-cs.com For instance, the C 1s spectrum could potentially distinguish between the central carbon atom and the carbons of the nitrile groups, while the N 1s spectrum would characterize the nitrile groups. The Na 1s peak would confirm the presence of sodium and its chemical state. thermofisher.com ESCA is therefore a powerful tool for confirming the stoichiometry and chemical integrity of the compound's surface. ceric-eric.eu

Anticipated ESCA/XPS Core Level Information for this compound
ElementCore LevelExpected InformationReference
Sodium (Na)Na 1sConfirms the presence and chemical state of sodium. Binding energies for sodium compounds are typically in the range of 1071–1071.5 eV. thermofisher.com
Carbon (C)C 1sProvides information on the different chemical environments of carbon atoms (central vs. nitrile carbons). mat-cs.com
Nitrogen (N)N 1sCharacterizes the chemical state of the nitrogen atoms within the nitrile groups. mat-cs.com

Computational and Theoretical Investigations of Tricyanomethanide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the tricyanomethanide anion. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. rsc.orgyoutube.com Several functionals, which are approximations for the exchange-correlation energy, are employed to study systems like tricyanomethanide.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a popular choice for geometry optimizations and electronic structure calculations due to its balance of accuracy and computational cost. researchgate.net It has been used to study various organic molecules and provides reliable results for bond lengths, angles, and electronic properties. researchgate.netnih.gov

HF (Hartree-Fock): The Hartree-Fock method is a foundational ab initio approach that solves the Schrödinger equation without empirical parameterization. arxiv.orgyoutube.com While it often serves as a starting point for more advanced calculations, it does not fully account for electron correlation, which can be a limitation. youtube.comnih.govaps.org

M06-2X: This is a high-nonlocality functional that is particularly well-suited for main-group thermochemistry, kinetics, and noncovalent interactions. researchgate.netnih.gov The M06 family of functionals, including M06-2X, has shown to be effective in describing dispersion interactions and has been used to study a wide range of chemical systems, including those with ionic hydrogen bonding. nih.govspectroscopyonline.comresearchgate.net Studies have shown that the M06-2X method can provide excellent predictions for the ground state and is useful for geometry optimization. researchgate.netspectroscopyonline.com

For geometry optimization, these methods are used to find the minimum energy structure of the tricyanomethanide anion. The planarity and D₃h symmetry of the [C(CN)₃]⁻ anion are key structural features that are well-reproduced by these computational techniques.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electrostatic Potential (ESP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. wikipedia.orgyoutube.comyoutube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A small gap suggests that the molecule can be easily excited and is generally more reactive. nih.gov Computational methods like DFT are frequently used to calculate these orbital energies and the corresponding gap. nih.govyoutube.com The HOMO in the tricyanomethanide anion is primarily located on the nitrogen atoms, indicating their nucleophilic character, while the LUMO is distributed over the entire molecule.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule and is used to predict how a molecule will interact with other charged species. For the tricyanomethanide anion, the ESP is expected to show a negative potential localized around the nitrogen atoms of the cyano groups, which is consistent with their role as the primary sites for coordination with cations.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. wikipedia.orgnih.gov

Electrophilic and Nucleophilic Sites: By analyzing the Fukui function, one can predict where a molecule will donate or accept electrons. wikipedia.org For the tricyanomethanide anion, the nitrogen atoms of the cyano groups are identified as the most probable sites for electrophilic attack (i.e., they are the most nucleophilic centers). nih.govnih.gov This is consistent with the coordination behavior observed in metal-tricyanomethanide complexes. The analysis involves calculating the electron density for the neutral, cationic, and anionic forms of the molecule. youtube.comyoutube.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical data storage and processing. nih.gov Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). dtic.milresearchgate.net For molecules with a donor-π-acceptor structure, significant NLO responses can be expected. While the tricyanomethanide anion itself is centrosymmetric and thus does not exhibit a second-order NLO response, its incorporation into more complex, non-centrosymmetric structures could lead to materials with interesting NLO properties. Theoretical calculations can guide the design of such materials. nih.govscirp.org

Theoretical Studies of Metal-Ligand Interactions

Quantum chemical calculations are invaluable for understanding the nature of the interaction between the tricyanomethanide anion and metal cations, such as Na⁺. These studies can elucidate the bonding characteristics, coordination geometries, and energetic aspects of the metal-ligand bond. DFT methods are often employed to model these interactions, providing insights into the charge transfer and orbital overlap between the metal and the nitrogen atoms of the tricyanomethanide ligand.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. nih.govyoutube.comyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as diffusion, solvation, and conformational changes. youtube.comyoutube.com

For sodium tricyanomethanide, MD simulations can be used to investigate its properties in solution or in the solid state. nih.govyoutube.com These simulations can provide information on:

The hydration structure of the tricyanomethanide anion in aqueous solutions, revealing how water molecules arrange themselves around the ion. nih.gov

The dynamics of ion pairing between Na⁺ and [C(CN)₃]⁻.

The transport properties of the ions in a given medium, such as their diffusion coefficients. rsc.org

The structural organization of ionic liquids containing the tricyanomethanide anion. rsc.orgmdpi.com

MD simulations often rely on force fields, which are sets of parameters that describe the potential energy of the system. These force fields can be derived from quantum chemical calculations to ensure their accuracy.

Interactive Data Table: Computational Methods for Tricyanomethanide Systems

Computational MethodPrimary ApplicationKey Insights for Tricyanomethanide
DFT (B3LYP, M06-2X)Geometry Optimization, Electronic StructurePlanar D₃h symmetry, bond lengths and angles, electron distribution.
HOMO-LUMO AnalysisReactivity PredictionDetermination of kinetic stability and electronic transition energies.
Electrostatic Potential (ESP)Interaction Site PredictionLocalization of negative charge on nitrogen atoms, indicating coordination sites.
Fukui Function AnalysisReactive Site IdentificationConfirmation of nitrogen atoms as the most nucleophilic centers.
Molecular Dynamics (MD)Dynamic Behavior SimulationHydration structure, ion pairing dynamics, transport properties.

Investigation of Ion-Ion Interactions and Charge Delocalization in Ionic Liquids

The properties of ionic liquids (ILs) are fundamentally governed by the interactions between their constituent cations and anions. In tricyanomethanide-based ILs, the planar structure and delocalized negative charge of the [C(CN)₃]⁻ anion play a critical role. The negative charge is not confined to a single atom but is spread across the three nitrogen atoms and the central carbon atom. This charge delocalization significantly influences the nature of ion-ion interactions. nih.govnih.gov

Dynamical Studies of Cation-Anion Pair Geometries

The interaction between the tricyanomethanide anion and a cation is not static; rather, it is a dynamic relationship with constantly shifting geometries. Molecular dynamics (MD) simulations are instrumental in studying these fluctuating cation-anion arrangements. These studies reveal that the relative positioning of the ion pair is highly variable and depends on the size, shape, and flexibility of both the cation and the anion. nih.govbeilstein-journals.org

For instance, computational models can track the orientation of a cation relative to the planar tricyanomethanide anion over time. These simulations often show that while certain geometries may be more energetically favorable, the ions explore a wide range of configurations in the liquid state. nih.gov The dynamics can be complex, involving not just translation and rotation of the entire ions but also conformational changes within the cation. The presence of specific interactions, such as hydrogen bonds between a cation and the nitrogen atoms of the tricyanomethanide, can lead to more persistent, albeit still transient, pair geometries. nih.gov The study of these dynamics is crucial for understanding transport properties like conductivity and diffusivity in these ionic liquids.

Effects of Confinement on Ionic Liquid Structure and Dynamics

When a tricyanomethanide-based ionic liquid is confined within nanoscopic spaces, such as the pores of a silica (B1680970) matrix or between nanoparticles, its structure and dynamics can be significantly altered. researchgate.netnih.gov Computational and experimental studies on confined ILs have revealed several key effects.

NMR studies on ionic liquids confined in monolithic silica matrices have shown that the dynamics of the ions experience only a minor slowdown compared to the bulk liquid. researchgate.netrsc.org This confinement can preserve the liquid-like properties of the IL even at temperatures below its normal freezing point. researchgate.netrsc.org One reason for this is that the solid-liquid interface can disrupt the short-range ion-ion interactions and aggregates that might otherwise lead to crystallization. researchgate.net In other systems, such as ILs mixed with polymer-grafted nanoparticles, confinement can lead to enhanced diffusivity. This is thought to occur due to a local ordering of the ions within the confined volume, which creates pathways for easier movement. nih.gov Theoretical models developed to study ILs in nanoporous electrodes for supercapacitors suggest that confinement can induce ion crowding near the electrode surface, which can anomalously increase the capacitance as the pore size decreases. nih.gov

Microscopic Analysis of Hydrogen Bonding with Solvents (e.g., Water)

The solvation of the tricyanomethanide anion, particularly in protic solvents like water, is dominated by hydrogen bonding. Time-resolved vibrational spectroscopy, combined with molecular dynamics simulations and ab initio calculations, provides a detailed microscopic picture of these interactions. nih.gov

Studies on the hydration of the tricyanomethanide ion show that water molecules form hydrogen bonds primarily with the terminal nitrogen atoms of the three cyano groups. nih.gov A less frequent but notable interaction also occurs between the hydrogen of a water molecule and the central carbon atom of the anion. nih.gov DFT calculations have mapped the potential energy surface for the tricyanomethanide-water complex, identifying distinct energy minima corresponding to these different hydrogen bonding configurations. nih.gov

The table below summarizes the key hydrogen bonding interactions identified through computational analysis.

Interacting Atoms (Anion···Water)Interaction TypeRelative FrequencyComputational Method
Terminal N ··· H-OHydrogen BondHighMD Simulations, DFT nih.gov
Central C ··· H-OHydrogen BondLowMD Simulations, DFT nih.gov

MD simulations indicate that the ratio of the average number of hydrogen bonds at the terminal nitrogen atoms compared to the central carbon atom is approximately 6:1. nih.gov This preferential hydrogen bonding to the more electronegative nitrogen atoms dictates the local solvation structure around the anion.

Application of Reactive Molecular Dynamics Approaches

Reactive molecular dynamics (RMD) is a powerful computational technique that extends traditional MD by allowing for the simulation of chemical reactions, including the formation and breaking of chemical bonds. mdpi.com This is typically achieved using reactive force fields, such as ReaxFF, which can model chemical transformations without the computational expense of quantum mechanics calculations for the entire system. researchgate.netresearchgate.net

While specific RMD studies on this compound are not widely documented in the reviewed literature, the application of this approach holds significant potential. For example, RMD could be used to investigate the thermal or electrochemical decomposition pathways of tricyanomethanide-based ionic liquids. By simulating the system at high temperatures or under applied electric fields, researchers could predict the initial reaction steps, identify unstable chemical species, and understand the degradation mechanisms. researchgate.net This approach has been successfully used to study the decomposition of energetic materials and chemical reactions at sliding interfaces (tribochemistry), demonstrating its utility for exploring the chemical stability and reactivity of complex molecular systems like those containing the tricyanomethanide anion. mdpi.comresearchgate.net

Thermodynamic and Solvation Studies

Understanding the thermodynamic properties and solvation behavior of the tricyanomethanide anion is essential for its practical application, particularly in areas like liquid-liquid extraction and synthesis. Computational models provide a way to predict these properties, guiding experimental work and process design.

Conductor-Like Screening Model for Real Solvents (COSMO-RS) for Water Activity Coefficients

The Conductor-Like Screening Model for Real Solvents (COSMO-RS) is a versatile and powerful computational method for predicting the thermodynamic properties of liquid mixtures. scm.com It is a predictive model that relies on unimolecular quantum chemical calculations for the individual components of a mixture, making it less reliant on extensive experimental data compared to group contribution methods like UNIFAC. researchgate.net

COSMO-RS is particularly useful for calculating properties like activity coefficients, which are measures of the deviation of a mixture from ideal behavior. The activity coefficient of water in a tricyanomethanide-based system is a critical parameter for understanding miscibility and for designing separation processes. The model has been shown to perform well in predicting the activity coefficients of various solutes in both aqueous and ionic liquid systems. researchgate.netrsc.org For complex systems involving strong interactions like hydrogen bonding, extensions to the model such as COSMO-RS-DARE (Dimerization, Aggregation and Reaction Extension) can be employed to improve accuracy by explicitly accounting for the formation of clusters and complexes in the liquid phase. copernicus.org The application of COSMO-RS allows for the rapid screening of different tricyanomethanide-based systems to predict their phase behavior with water, facilitating the selection of appropriate ionic liquids for specific applications.

Coordination Chemistry and Complexation Behavior of the Tricyanomethanide Anion

Tricyanomethanide Anion as a Versatile Ligand: Polydentate Character

The tricyanomethanide (tcm) anion is a pseudohalide ligand that exhibits significant versatility in its coordination behavior. Its planar, trigonal structure with three nitrile groups allows it to act as a monodentate, bidentate, or even tridentate ligand, bridging multiple metal centers. This polydentate character is a key feature, enabling the formation of a wide variety of coordination architectures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional polymers. tandfonline.com The specific coordination mode adopted by the tcm anion is influenced by several factors, including the nature of the metal ion, the presence of co-ligands, and the reaction conditions.

The ability of the tcm anion to act as a bridging ligand is particularly noteworthy, as it can connect two or three metal centers through its nitrile nitrogen atoms. This bridging capability is fundamental to the construction of extended networks and has been exploited to create materials with interesting magnetic and electronic properties. tandfonline.com The flexibility in its coordination modes makes the tricyanomethanide anion a valuable tool for crystal engineering and the design of functional coordination compounds.

Comparative Coordination Studies with Other Pseudohalide Ligands (e.g., Dicyanamide (B8802431), ONC(CN)₂⁻)

The coordination chemistry of the tricyanomethanide anion is often compared with that of other pseudohalide ligands, such as dicyanamide [N(CN)₂]⁻ (dca) and nitrosodicyanomethanide [ONC(CN)₂]⁻, to understand the influence of ligand geometry and electronic structure on the resulting complexes.

Both tricyanomethanide (tcm) and dicyanamide (dca) are known for their polydentate nature and their propensity to form bridged structures. tandfonline.com However, their different shapes and number of donor atoms lead to distinct structural motifs. The dca anion, with its bent shape and three potential nitrogen donor atoms, commonly exhibits μ₁,₅-bridging, linking two metal centers. In some cases, it can also act in a μ₁,₃,₅-bridging mode, connecting three metal centers. researchgate.net

In contrast, the trigonal planar geometry of the tcm anion allows for a different set of bridging possibilities. While both ligands can form coordination polymers, the resulting network topologies can differ significantly. For instance, in some cobalt(II) complexes, dca ligands have been observed to link a central Co(II) atom to three neighboring metal centers, whereas tcm ligands in a similar system might only bridge two neighbors. researchgate.net This highlights how the specific geometry of the pseudohalide ligand plays a crucial role in determining the final architecture of the coordination polymer.

The coordination of these pseudohalides to f-elements has also been explored. While lanthanide complexes with dicyanamide and nitrosodicyanomethanide have been reported, those with tricyanomethanide are less common, which may be attributed to the anion's size, rigidity, and multiple coordination modes. acs.orgacs.org

The electronic communication between metal centers bridged by pseudohalide ligands is a topic of significant interest. Studies on binuclear organometallic complexes have shown that both dicyanamide (dca) and tricyanomethanide (tcm) can mediate electronic interactions between metal centers separated by considerable distances (over 7.8 Å). nih.gov

Cyclic voltammetry studies on these bridged binuclear complexes reveal stepwise reversible one-electron oxidation waves, which is indicative of electronic communication between the metal centers through the pseudohalide spacer. nih.gov A comparative analysis has demonstrated that the electronic coupling transmitted by the tricyanomethanide bridge is appreciably greater than that mediated by the dicyanamide bridge. nih.gov This suggests that the electronic structure of the tcm anion is more effective in facilitating communication between the bridged metal ions.

PropertyDicyanamide (dca) Bridged ComplexesTricyanomethanide (tcm) Bridged Complexes
Electronic Coupling Demonstrably operativeAppreciably greater than dca
Metal-Metal Distance > 7.8 Å> 7.8 Å
Redox Behavior Stepwise reversible one-electron oxidationStepwise reversible one-electron oxidation

Specific Metal-Tricyanomethanide Complexes

The tricyanomethanide anion forms complexes with a wide range of transition metals, with the specific properties of the complex being highly dependent on the metal ion involved.

Copper(II) ions, with their d⁹ electronic configuration, are known for their flexible coordination geometry, often leading to distorted polyhedra. In complexes with the tricyanomethanide anion, this variability is readily apparent. The coordination environment around the Cu(II) center can range from four-coordinate to six-coordinate, with five-coordinate geometries being particularly common. researchgate.netnih.gov

Examples of observed coordination polyhedra in copper(II) complexes include distorted square pyramidal and trigonal bipyramidal geometries. researchgate.net In some binuclear copper(II) complexes, the two metal centers can even exhibit different coordination geometries within the same molecule. researchgate.net The specific stereochemistry is influenced by the steric and electronic properties of the co-ligands present in the complex. For instance, the presence of bulky organic ligands can favor lower coordination numbers and more distorted geometries. The tricyanomethanide ligand can coordinate in terminal or bridging fashions, further contributing to the structural diversity of these copper(II) complexes. In some polymeric structures, the tcm anion links copper centers, leading to extended one-, two-, or three-dimensional networks. mdpi.com

Copper(II) Complex FeatureDescription
Common Coordination Numbers 4, 5, 6
Observed Geometries Distorted Square Pyramidal, Trigonal Bipyramidal
Tricyanomethanide Role Terminal or Bridging Ligand
Structural Diversity Mononuclear, Binuclear, and Polymeric Structures

Nickel(II), a d⁸ metal ion, also forms a variety of complexes with the tricyanomethanide anion. The geometry of these complexes can be octahedral, square planar, or tetrahedral, with five-coordinate geometries also being known but less common. frankwalmsley.com The choice of geometry is influenced by the ligand field strength of the co-ligands.

Cobalt(II) Complexes

The coordination chemistry of cobalt(II) with the tricyanomethanide (tcm) anion, [C(CN)₃]⁻, reveals a variety of structural motifs and magnetic behaviors, largely influenced by the presence of ancillary ligands. The Co(II) ion, with its d⁷ electron configuration, can adopt different coordination geometries, most commonly octahedral and tetrahedral, leading to complexes with distinct magnetic and spectral properties.

In the absence of bulky ancillary ligands, the tcm anion can directly coordinate to the Co(II) center, often acting as a bridging ligand to form coordination polymers. The versatile coordination ability of the tcm anion, which can coordinate through one, two, or all three of its nitrile nitrogen atoms, allows for the formation of one-, two-, or three-dimensional networks. These structures often exhibit interesting magnetic phenomena, such as weak antiferromagnetic or ferromagnetic coupling between the cobalt centers mediated by the tcm bridges.

The introduction of ancillary ligands, such as pyridine (B92270) and its derivatives, significantly modifies the coordination sphere of the Co(II) ion. These ligands can block some of the coordination sites on the metal, leading to the formation of discrete molecular complexes or lower-dimensional coordination polymers. For instance, in complexes with pyridine-based macrocyclic ligands, the Co(II) center can exhibit a distorted octahedral or trigonal prismatic geometry. rsc.org The magnetic properties of these complexes are characterized by substantial magnetic anisotropy. rsc.org

A notable example is the complex bis(pyridine)bis(tricyanomethanido)cobalt(II), [Co(tcm)₂(py)₂]. In this compound, the cobalt(II) ion is in a six-coordinate, distorted octahedral environment. The equatorial positions are occupied by the nitrogen atoms of two trans-oriented pyridine ligands and two nitrogen atoms from two tcm anions. The axial positions are occupied by the remaining two nitrogen atoms from the tcm anions, which bridge to adjacent cobalt centers, forming a one-dimensional chain structure. The magnetic properties of such a compound would be expected to show weak magnetic exchange between the Co(II) centers along the chain.

The electronic spectra of Co(II)-tcm complexes are characteristic of the coordination geometry. Octahedral complexes typically display absorption bands in the visible region corresponding to d-d transitions, while tetrahedral complexes show more intense absorptions at lower energies. The magnetic moments of high-spin Co(II) complexes are typically in the range of 4.3–5.2 µB, with the orbital contribution being significant in octahedral complexes.

Iron(II) Complexes and Low-Dimensional Spin Crossover Phenomena

Iron(II) complexes incorporating the tricyanomethanide anion are of significant interest due to their propensity to exhibit spin crossover (SCO) behavior, particularly in low-dimensional systems. The SCO phenomenon involves a reversible transition between a high-spin (HS, S=2) and a low-spin (LS, S=0) state, which can be triggered by external stimuli such as temperature, pressure, or light irradiation. This property makes them promising materials for molecular switches and data storage devices.

The tricyanomethanide anion, with its ability to act as a multi-dentate bridging ligand, plays a crucial role in constructing one-dimensional (1D) and two-dimensional (2D) coordination polymers of iron(II). These low-dimensional structures can facilitate the cooperative interactions between the iron(II) centers that are often necessary for abrupt spin transitions with thermal hysteresis.

A key factor in achieving SCO is the ligand field strength around the Fe(II) ion. By carefully selecting ancillary ligands to co-coordinate with the tricyanomethanide anion, the ligand field can be tuned to be close to the crossover point. For instance, the use of N-donor ligands like pyridine and its derivatives in conjunction with tcm can lead to FeN₆ or related coordination spheres that are conducive to SCO.

One-dimensional chain-like structures of the type [Fe(ancillary ligand)₂(tcm)₂] are a common motif. In these systems, the ancillary ligands typically occupy the equatorial positions of a distorted octahedron around the iron(II) center, while the tcm anions bridge the metal ions in the axial positions, forming the 1D chain. The nature of the ancillary ligand can significantly influence the SCO properties. For example, sterically demanding ancillary ligands can affect the packing of the chains and the cooperativity of the spin transition.

The spin transition in these materials is often characterized by a change in color, with the LS state typically being a lighter color (e.g., red) and the HS state being a darker color (e.g., purple). The transition can be monitored by variable-temperature magnetic susceptibility measurements, Mössbauer spectroscopy, and differential scanning calorimetry. The transition temperature (T₁/₂) and the width of the hysteresis loop are key parameters that define the potential applicability of an SCO material. For example, 1D coordination polymers of iron(II) with Schiff-base-like equatorial ligands and bridging axial ligands have been shown to exhibit wide thermal hysteresis loops. nih.govnih.gov While specific examples with tricyanomethanide are less common in the provided search results, the principles apply. For instance, the use of a bridging ligand like pyrazine (B50134) in a 2D coordination polymer [Fe(pz)₂(BH₃CN)₂]∞ resulted in an abrupt, hysteretic SCO above room temperature. nih.gov

CompoundDimensionalitySpin Transition Temperature (T₁/₂)Hysteresis Width (ΔT)Key Structural Features
[Fe(pyrazine)(tcm)₂] (hypothetical)1D ChainNear Room TemperatureExpectedPyrazine and tcm bridging Fe(II) centers
[Fe(bipy)(tcm)₂] (hypothetical)1D ChainDependent on packingPossibleBipyridine as a chelating ancillary ligand

Cadmium(II) Coordination Polymers

The coordination chemistry of cadmium(II) with the tricyanomethanide anion leads to the formation of a diverse range of coordination polymers with interesting structural topologies and, in some cases, luminescent properties. The Cd(II) ion, having a d¹⁰ electronic configuration, is flexible in its coordination number and geometry, commonly adopting tetrahedral, trigonal bipyramidal, and octahedral environments. This flexibility, combined with the versatile bridging capabilities of the tricyanomethanide anion, allows for the construction of one-, two-, and three-dimensional networks.

In these coordination polymers, the tricyanomethanide anion can act as a linker between Cd(II) centers in various modes. It can bridge two metal centers in a μ₁‚₃-fashion, or three metal centers, utilizing all three nitrile groups for coordination. The resulting frameworks can be simple chains or layers, or more complex interpenetrated structures.

The incorporation of ancillary N-donor ligands, such as pyridine or bipyridine, can be used to control the dimensionality and topology of the resulting coordination polymer. nih.gov These ancillary ligands can occupy some of the coordination sites on the Cd(II) ion, thereby limiting the extension of the network and directing the self-assembly process. For example, the use of a V-shaped N-donor ligand can lead to the formation of specific polymeric chains. nih.gov

Many cadmium(II) coordination polymers exhibit luminescence, which is often attributed to ligand-centered or metal-to-ligand charge transfer (MLCT) transitions. nih.govmdpi.com The rigid structure of the coordination polymer can enhance the luminescence intensity by reducing non-radiative decay pathways. The luminescent properties of these materials make them candidates for applications in sensing and optoelectronics. For instance, some Cd(II)-based metal-organic frameworks (MOFs) have been shown to be effective sensors for toxic metal ions or organic pollutants in aqueous solutions. nih.gov

CompoundDimensionalityCd(II) Coordination GeometryTricyanomethanide Bridging ModeAncillary Ligand
[Cd(tcm)₂(H₂O)₂] (hypothetical)3DOctahedralμ-N,N',N''Aqua
[Cd(tcm)₂(pyridine)₂] (hypothetical)1DOctahedralμ-N,N'Pyridine
[Cd₂(tcm)₄(bipy)] (hypothetical)2DTetrahedral and Octahedralμ-N,N' and μ-N,N',N''Bipyridine

Silver(I) and Copper(I) N-Heterocyclic Carbene Clusters

In the synthesis of Ag(I)-NHC and Cu(I)-NHC complexes, the tricyanomethanide salt of the metal can be used as a precursor. nih.govsigmaaldrich.com The tcm anion is generally considered to be a weakly coordinating anion, which allows the NHC ligands to readily coordinate to the metal center. However, in some cases, the tcm anion can also participate in the coordination sphere of the metal, especially if the steric bulk of the NHC ligands is not too large. This can lead to the formation of neutral complexes or extended structures where the tcm anion acts as a bridging ligand.

The nature of the counter-anion can have a subtle but important influence on the structure of the resulting cluster. For example, different anions can lead to different packing arrangements in the solid state, which can in turn affect the physical properties of the material. While specific examples of Ag(I)-NHC or Cu(I)-NHC clusters with the tricyanomethanide anion were not prevalent in the search results, the general principles of NHC-metal chemistry suggest that the tcm anion would be a suitable counter-ion for the formation of cationic NHC-metal clusters.

The resulting clusters often exhibit interesting photophysical properties, such as luminescence, which can be tuned by modifying the NHC ligands and the metal centers. The combination of NHC ligands and the tricyanomethanide anion offers a versatile platform for the design of new functional materials with potential applications in catalysis, sensing, and medicine. nih.govnih.gov

Cluster TypePotential Role of TricyanomethanideExpected NHC LigandsPotential Properties
[Ag(NHC)₂]⁺[C(CN)₃]⁻Counter-anionImidazol-2-ylidenes, Benzimidazol-2-ylidenesAntimicrobial activity, Luminescence
[Cu(NHC)(C(CN)₃)]Coordinating ligandLess sterically hindered NHCsCatalytic activity

Influence of Ancillary Ligands on the Coordination Environment of the Tricyanomethanide Anion

The steric and electronic properties of the ancillary ligand are key factors in determining the final structure. Sterically bulky ancillary ligands can limit the number of tcm anions that can coordinate to the metal center, often leading to the formation of discrete, mononuclear complexes or low-dimensional coordination polymers. For instance, in the presence of bulky phosphine (B1218219) or N-heterocyclic carbene ligands, the tcm anion may act as a simple counter-ion rather than a coordinating ligand.

Conversely, smaller, less sterically demanding ancillary ligands, such as pyridine or pyrazine, can co-exist with bridging tcm anions in the coordination sphere of the metal ion, leading to the formation of extended one-, two-, or three-dimensional networks. nih.gov The geometry of the ancillary ligand itself can also dictate the dimensionality of the resulting structure. For example, linear bidentate ancillary ligands can promote the formation of 1D chains, while angular or tripodal ancillary ligands can lead to more complex 2D or 3D frameworks.

The electronic properties of the ancillary ligand, such as its σ-donor and π-acceptor capabilities, can significantly impact the ligand field strength around the metal center. This is particularly important in the context of iron(II) spin crossover complexes. By judiciously selecting ancillary ligands, the ligand field can be fine-tuned to be near the spin-crossover point, allowing for the observation of temperature- or pressure-induced spin transitions. rsc.orgnih.gov For example, strongly σ-donating ancillary ligands will generally favor the low-spin state, while weaker field ligands will favor the high-spin state.

Ancillary Ligand TypeInfluence on Coordination EnvironmentResulting Structure TypeImpact on Properties
Monodentate (e.g., pyridine, acetonitrile)Blocks coordination sites, can be displacedDiscrete complexes or low-dimensional polymersTuning of solubility and crystal packing
Bidentate chelating (e.g., bipyridine)Creates stable chelate rings, limits network extensionDiscrete complexes or 1D chainsEnhances stability, influences electronic properties
Bidentate bridging (e.g., pyrazine)Links metal centers, promotes network formation1D, 2D, or 3D coordination polymersMediates magnetic exchange, facilitates cooperativity in SCO
Tridentate/Tetradentate (e.g., terpyridine, Schiff bases)Strongly directs coordination geometryOften mononuclear or dinuclear complexesCrucial for achieving specific catalytic or magnetic properties

Table of Mentioned Chemical Compounds

Compound NameChemical Formula
Sodium tricyanomethanideNa[C(CN)₃]
bis(pyridine)bis(tricyanomethanido)cobalt(II)[Co(C₄H₄N₂)₂(C₄N₃)₂]
PyridineC₅H₅N
PyrazineC₄H₄N₂
BipyridineC₁₀H₈N₂
[Fe(pyrazine)(tcm)₂][Fe(C₄H₄N₂)(C₄N₃)₂]
[Fe(bipy)(tcm)₂][Fe(C₁₀H₈N₂)(C₄N₃)₂]
[Cd(tcm)₂(H₂O)₂][Cd(C₄N₃)₂(H₂O)₂]
[Cd(tcm)₂(pyridine)₂][Cd(C₄N₃)₂(C₅H₅N)₂]
[Cd₂(tcm)₄(bipy)][Cd₂(C₄N₃)₄(C₁₀H₈N₂)]
Silver(I) N-heterocyclic carbene complex[Ag(NHC)x]Y
Copper(I) N-heterocyclic carbene complex[Cu(NHC)x]Y

Emerging Research Areas and Materials Applications

Applications in Ionic Liquid Technologies

Ionic liquids (ILs), which are salts with melting points below 100°C, have garnered significant interest as designer solvents for a wide range of applications due to their unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. The tricyanomethanide anion [C(CN)₃]⁻ has emerged as a particularly promising component in the formulation of ILs, contributing to favorable characteristics like low viscosity and high conductivity.

Enhancement of Carbon Dioxide Absorption Capacity

The capture of carbon dioxide (CO₂) is a critical area of research for mitigating greenhouse gas emissions. Ionic liquids are being explored as potential solvents for CO₂ absorption. While some studies have investigated the use of tricyanomethanide-based ILs for this purpose, the results have been nuanced.

Research on mixtures of 1-butyl-3-methylimidazolium acetate, [C₄C₁Im][OAc], and 1-butyl-3-methylimidazolium tricyanomethanide, [C₄C₁Im][C(CN)₃], revealed that increasing the concentration of the tricyanomethanide anion leads to a decrease in CO₂ absorption. iaea.org The absorption of CO₂ in these mixtures was found to be approximately the mole-fraction average of the absorption in the pure ionic liquids. iaea.org However, the presence of the tricyanomethanide anion significantly enhances the mass transfer of CO₂ by increasing the fluidity of the absorbent, as evidenced by larger ion diffusivities. iaea.org This suggests a trade-off between solubility and mass transfer kinetics.

Interestingly, the addition of water to 1-alkyl-3-methylimidazolium tricyanomethanide ILs has been shown to markedly enhance CO₂ solubility and diffusivity. youtube.comyoutube.com For instance, in binary mixtures of [C₄C₁im][TCM] and [C₈C₁im][TCM] with water, a significant increase in CO₂ solubility (approximately 4-fold) and diffusivity (approximately 10-fold) was observed at higher water concentrations. youtube.com This enhancement is attributed to a molecular exchange mechanism where the interaction between the tricyanomethanide anion and water facilitates CO₂ capture. youtube.comyoutube.com

Table 1: Effect of Tricyanomethanide Anion on CO₂ Absorption in Ionic Liquid Mixtures

Ionic Liquid SystemEffect of [C(CN)₃]⁻Key Finding
[C₄C₁Im][OAc] / [C₄C₁Im][C(CN)₃]Decreased CO₂ absorptionImproved mass transfer and fluidity iaea.org
[C₄C₁im][TCM] / H₂OEnhanced CO₂ solubility and diffusivityWater disrupts anion-cation coupling, facilitating CO₂ uptake youtube.com
[C₈C₁im][TCM] / H₂OEnhanced CO₂ solubility and diffusivityMolecular exchange mechanism between CO₂ and H₂O youtube.com

Role as Electrolyte Additives in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology. The electrolyte is a crucial component, and ionic liquids are being investigated as stable and non-volatile alternatives to traditional organic solvents. youtube.comnih.gov Ionic liquids containing the tricyanomethanide anion have demonstrated potential as effective electrolyte additives in DSSCs. youtube.comconfex.com

A study involving a series of ionic liquids with imidazolium (B1220033), pyridinium (B92312), pyrrolidinium, and ammonium (B1175870) cations paired with tricyanomethanide or tetracyanoborate anions found that these salts, when used as electrolyte additives, resulted in DSSC efficiencies of 7.35% under 100% Sun and 7.85% under 10% Sun with the Z907 dye. youtube.comconfex.com The low viscosity of tricyanomethanide-based ILs is a key factor in their performance, as it facilitates efficient mass transport of the redox couple within the electrolyte. youtube.com For instance, an electrolyte based on 1-ethyl-3-methylimidazolium (B1214524) tricyanomethanide, which has a low viscosity, yielded a conversion efficiency of 2.1% at 30% light intensity, outperforming dicyanamide (B8802431) and thiocyanate-based ILs under similar conditions. youtube.com

Table 2: Performance of Tricyanomethanide-Based Ionic Liquids in Dye-Sensitized Solar Cells

CationAnionDyeEfficiency (%)Illumination
Imidazolium, Pyridinium, Pyrrolidinium, AmmoniumTricyanomethanideZ9077.35100% Sun youtube.comconfex.com
Imidazolium, Pyridinium, Pyrrolidinium, AmmoniumTricyanomethanideZ9077.8510% Sun youtube.comconfex.com
1-Ethyl-3-methylimidazoliumTricyanomethanideNot Specified2.130% Light Intensity youtube.com

Design and Development of Low-Viscosity and Highly Conductive Ionic Liquids

A significant challenge for the widespread application of ionic liquids is their often high viscosity, which can limit mass transport and ionic conductivity. The tricyanomethanide anion has been identified as a key component in designing ILs with inherently low viscosity and high conductivity. rsc.org

Studies on 1-alkyl-3-methylimidazolium tricyanomethanide ([Cₙmim][TCM]) series have shown that these ILs possess lower viscosities compared to those with other common anions like dicyanamide ([DCA]⁻) and tetracyanoborate ([TCB]⁻). mdpi.com This low viscosity is attributed to weak cation-anion coordination and the absence of hydrogen bonding between the ions. rsc.org For example, 1-ethyl-3-methylimidazolium tricyanomethanide ([EMIM][C(CN)₃]) exhibits unusually low shear viscosity for an imidazolium-based IL. rsc.org

This low viscosity directly contributes to high ionic conductivity. For instance, ionic liquids containing the tricyanomethanide anion, such as 1-butyl-3-methylimidazolium ([Im₁,₄]), N-butyl-N-methylpyrrolidinium ([Pyr₁,₄]), and N-butyl-N-methylpiperidinium ([Pip₁,₄]), exhibit higher ionic conductivities (9.4, 8.7, and 4.2 mS cm⁻¹ at 25 °C, respectively) compared to the widely studied [Pyr₁,₄][Tf₂N] (2.7 mS cm⁻¹ at 25 °C). mdpi.com

Table 3: Physicochemical Properties of Tricyanomethanide-Based Ionic Liquids at 25°C

Ionic LiquidViscosity (cP)Ionic Conductivity (mS cm⁻¹)
[Im₁,₄][C(CN)₃]Not Specified9.4 mdpi.com
[Pyr₁,₄][C(CN)₃]Not Specified8.7 mdpi.com
[Pip₁,₄][C(CN)₃]Not Specified4.2 mdpi.com
[Pyr₁,₄][Tf₂N]Not Specified2.7 mdpi.com
[C₄mim][N(CN)₂]29Not Specified

Advanced Materials for Energy Storage

The development of advanced energy storage systems is crucial for meeting the demands of portable electronics and electric vehicles, as well as for storing energy from intermittent renewable sources. Sodium tricyanomethanide is being explored as a precursor and component in next-generation battery technologies.

Nitrogen-Enriched Carbons from Tricyanomethanide Salts as Anode Materials for Lithium and Sodium Ion Batteries

Nitrogen-doped carbon materials are highly promising as anode materials for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) due to their potential for high capacity and rate capability. The nitrogen atoms incorporated into the carbon lattice can create defect sites and enhance the electronic conductivity, thereby improving the electrochemical performance.

The pyrolysis of nitrogen-rich precursors is a common method for synthesizing nitrogen-doped carbons. While direct studies on the pyrolysis of this compound for this purpose are not extensively detailed in the provided search results, the high nitrogen content of the tricyanomethanide anion ([C(CN)₃]⁻) makes it a theoretically attractive precursor. The pyrolysis of such a salt would be expected to yield a carbonaceous material with a significant level of nitrogen doping.

Research on other nitrogen-rich precursors, such as graphitic carbon nitride (g-C₃N₄), has demonstrated the successful synthesis of high edge-nitrogen doped turbostratic carbons. iaea.org These materials have shown high capacities of 420 and 403 mAh g⁻¹ at a current density of 50 mA g⁻¹ in potassium-ion and sodium-ion batteries, respectively. iaea.org The principle of using a nitrogen-rich starting material to create a high-performance carbon anode is well-established. Therefore, the pyrolysis of tricyanomethanide salts represents a viable and unexplored avenue for the synthesis of advanced nitrogen-enriched carbon anodes for next-generation batteries.

This compound in Self-Separating Organometallics Interfaces for Zinc-Ion Batteries

Aqueous zinc-ion batteries (ZIBs) are gaining attention as a safe and cost-effective alternative to lithium-ion batteries for large-scale energy storage. However, challenges such as dendrite formation and side reactions at the zinc anode interface hinder their practical application. Engineering the electrode-electrolyte interface is a key strategy to overcome these issues.

While the specific term "self-separating organometallics interfaces" involving this compound was not explicitly found in the search results, the concept of modifying the interface with additives is a central theme in recent ZIB research. Additives can form a protective layer, known as a solid-electrolyte interphase (SEI), on the zinc anode. This SEI can suppress dendrite growth and inhibit corrosion.

Given the chemical nature of this compound, it could potentially play a role in forming a beneficial SEI in a zinc-ion battery. The tricyanomethanide anion, with its multiple nitrile groups, could adsorb onto the zinc surface and participate in the formation of a stable and ionically conductive interface. This would align with the broader strategy of using additives to create a more favorable environment at the anode surface, leading to improved cycling stability and efficiency of zinc-ion batteries. Further research is needed to explore the specific effects of this compound as an electrolyte additive in ZIBs and to determine if it can indeed lead to the formation of a "self-separating organometallic interface."

Catalytic Applications

The exploration of this compound and its derivatives in catalysis is a growing field, with research primarily focused on materials where the tricyanomethanide anion is a key component. These materials are being investigated for their potential in various catalytic reactions.

Tricyanomethanide-based materials have shown promise in the field of electrocatalysis. A notable example involves the use of N-doped nanoporous carbon materials derived from the ionic liquid 1-butyl-3-methylimidazolium tricyanomethanide, [BMIM][TCM]. These materials have been successfully synthesized and evaluated as electrocatalysts for the oxygen reduction reaction (ORR). The resulting carbon structures, which incorporate nitrogen atoms from the tricyanomethanide anion, have demonstrated high electrocatalytic performance in ORR, a crucial reaction in fuel cells and other energy conversion devices. The efficiency of these catalysts is attributed to the presence of N-sites within the carbon network and specific morphological features developed during the synthesis process.

The following table summarizes the catalytic applications of some tricyanomethanide-based materials:

Material/Catalyst Application Key Findings
N-doped nanoporous carbon from [BMIM][TCM] Oxygen Reduction Reaction (ORR) High electrocatalytic performance attributed to N-sites and specific morphology.

While the field of tricyanomethanide-based catalysis is emerging, it is not without its challenges regarding the reproducibility of reported findings. A significant case in point is the reported synthesis and catalytic application of 1-methylimidazolium (B8483265) tricyanomethanide, {[HMIM]C(CN)3}, as a nanostructured molten salt catalyst. This material was described as an efficient catalyst for the condensation reaction of various aromatic aldehydes, amides, and β-naphthol.

However, the article reporting these findings was later retracted by the Royal Society of Chemistry. The retraction notice stated that the synthesis of 1-methylimidazolium tricyanomethanide, which used tricyanomethane as a starting material, was not reproducible. It was discovered that the commercial "tricyanomethane" used in the study was not the correct compound, as evidenced by discrepancies in its nuclear magnetic resonance (NMR) spectra compared to literature data. Although the authors later successfully synthesized the target ionic liquid using a different, valid method, the originally reported synthesis was deemed inaccurate. This case underscores the critical importance of rigorous characterization of starting materials and the need for independent verification of synthetic procedures to ensure the reliability and reproducibility of catalytic systems.

Supramolecular Chemistry and Crystal Engineering for Functional Materials

The tricyanomethanide anion, with its planar, trigonal geometry and multiple nitrogen donor atoms, is an excellent building block for the construction of novel supramolecular assemblies and coordination polymers. The field of crystal engineering utilizes such building blocks to design and synthesize crystalline materials with specific, desired functionalities.

A supramolecular synthon is a structural unit within a supermolecule that is formed by intermolecular interactions. While the tricyanomethanide anion is extensively used in constructing complex crystal structures, the concept of it forming a specific, recurring, and predictable "supramolecular synthon" in the same vein as more common synthons (like the carboxylic acid dimer) is still developing.

The interactions involving the tricyanomethanide anion are varied and depend on the counter-ion and other molecules present in the crystal lattice. These interactions primarily involve the coordination of the nitrogen atoms of the cyano groups to metal centers or hydrogen bonding with suitable donor molecules. The planar nature of the anion also allows for π-stacking interactions. The exploration of these interaction patterns is a key aspect of the crystal engineering of tricyanomethanide-based materials. Rather than a single, dominant synthon, the tricyanomethanide anion offers a versatile platform for a variety of intermolecular interactions that can be exploited in the design of new materials.

The ability to control the assembly of molecules into specific architectures is a cornerstone of crystal engineering, with the goal of creating materials with tailored functions. The tricyanomethanide anion has proven to be a valuable tool in this endeavor, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs).

A significant advancement has been the use of tricyanomethanide-based ionic liquids as both solvents and reagents for the synthesis of lanthanide coordination polymers. acs.org This approach has overcome some of the synthetic challenges associated with the hard Lewis acidic character of trivalent lanthanide cations. For example, the reaction of lanthanide nitrates with ionic liquids like 1-butyl-4-methylpyridinium tricyanomethanide has led to the formation of two-dimensional coordination polymers. In these structures, the tricyanomethanide anions act as bridging ligands, connecting the metal centers to form extended networks. The functionality of these materials is often linked to the luminescent or magnetic properties of the lanthanide ions, which are influenced by the coordination environment created by the tricyanomethanide ligands.

The following table provides examples of tricyanomethanide-based coordination polymers and their structural features:

Compound Metal Ion Dimensionality Key Structural Feature Potential Functionality
[Nd(μ2-TCM)2(TCM)2(OH2)3]n·n[C4mpyrid] Nd³⁺ 2D Bridging tricyanomethanide anions forming a polymeric network. acs.org Luminescence, Magnetism

The design of these architectures is controlled by factors such as the choice of metal ion, the cation of the ionic liquid, reaction temperature, and the presence of other coordinating species like water molecules or nitrate (B79036) ions. acs.org By carefully tuning these parameters, it is possible to direct the self-assembly process to yield specific network topologies with desired properties.

Biological Activity and Interaction Studies (Excluding Clinical Human Trial Data)

The biological activity of this compound and related compounds is an area of interest, particularly in the context of ionic liquids where the tricyanomethanide anion is paired with various organic cations. It is important to note that while this compound itself is a salt, much of the recent biological research has focused on its ionic liquid derivatives.

It is crucial to consider the potential for these compounds to release cyanide ions (CN⁻) in biological systems, as cyanide is a well-known metabolic inhibitor. The toxicity of cyanide stems from its ability to bind to and inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration. rsc.org While the tricyanomethanide anion is a more complex and stable entity than a simple cyanide salt, its metabolic fate and potential to release cyanide in vivo are important considerations in any biological study.

The following table summarizes the findings of a relevant in vitro study on a tricyanomethanide-based ionic liquid:

Compound Type Study Type Organisms/Cell Lines Key Findings

These preliminary in vitro studies provide a starting point for understanding the biological interactions of tricyanomethanide-containing compounds. Further research is necessary to elucidate their mechanisms of action and to assess their potential as therapeutic agents or their risks as environmental contaminants.

In Vitro Investigations in Photodynamic Antifungal Chemotherapy

Photodynamic antifungal chemotherapy (PACT) is an emerging therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), which in turn induce microbial cell death. This approach is being explored as an alternative to conventional antifungal treatments, particularly in light of growing drug resistance. nih.govnih.gov

The process of PACT involves the administration of a photosensitizing agent that is preferentially taken up by fungal cells. nih.gov Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the production of cytotoxic ROS. This mechanism has been shown to be effective against a broad spectrum of fungi, including yeasts and dermatophytes. nih.gov

Key advantages of PACT include its high selectivity for fungal cells over host cells and a lower reported incidence of inducing drug-resistant fungal strains. nih.gov Photosensitizers used in these studies typically belong to chemical groups such as phenothiazine (B1677639) dyes, porphyrins, and phthalocyanines. nih.gov While research in this field is active, with numerous in vitro and some in vivo studies, there is no specific mention in the scientific literature of this compound being investigated as a photosensitizer for this application. nih.govnih.gov

Computational Molecular Docking and Protein-Ligand Interaction Profiling

Computational molecular docking is a powerful technique used in drug discovery and structural biology to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). cal-tek.eunih.gov This method is instrumental in understanding the binding affinity and interaction patterns between a ligand and its target protein at the molecular level. cal-tek.eu

Protein-ligand interaction profiling is a subsequent step that characterizes the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, that stabilize the ligand within the protein's binding site. nih.govvolkamerlab.org Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to automatically detect and visualize these interactions, providing crucial insights for drug design and optimization. nih.govvolkamerlab.org

These computational approaches are widely applied to screen virtual libraries of compounds, identify potential drug candidates, and elucidate the mechanisms of action for various therapeutic agents. cal-tek.eunih.gov The process involves creating 3D models of the ligand and protein and using scoring functions to estimate the binding affinity. nih.gov Despite the broad applicability of these methods in studying molecular interactions for a vast range of compounds, a specific application of molecular docking or protein-ligand interaction profiling to this compound does not appear in the reviewed scientific literature.

Q & A

Q. What are the established methods for synthesizing sodium tricyanomethanide, and how can purity be confirmed?

this compound (NaTCM) is typically synthesized via metathesis reactions. A common approach involves reacting malononitrile with sodium hydroxide under controlled conditions, followed by purification through recrystallization . Alternatively, NaTCM can be prepared by reacting sodium salts (e.g., NaNO₃) with silver tricyanomethanide (AgTCM) in aqueous solutions, followed by centrifugation and vacuum drying to isolate the product . Purity is confirmed using:

  • X-ray diffraction (XRD) to verify crystalline structure and polymeric arrangement .
  • Infrared (IR) spectroscopy to validate asymmetric C≡N stretching modes (~2100–2200 cm⁻¹) and planar geometry .

Q. What experimental techniques are critical for characterizing the structural properties of this compound?

Key techniques include:

  • Single-crystal XRD : Reveals polymeric structures with trigonal planar geometry (C–C bond lengths: ~1.406 Å; C≡N: ~1.162 Å) and alkali metal coordination patterns .
  • Vibrational spectroscopy : IR and Raman spectra identify delocalized π-electron resonance (D₃h symmetry) and distinguish NaTCM from tautomers like ketenimine .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically occurring above 250°C .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical bond-length data in tricyanomethanide salts?

Early computational studies (e.g., 3-21G basis sets) showed significant deviations (Δν ≈ 300 cm⁻¹) in C≡N stretching frequencies compared to experimental IR data. Modern approaches (e.g., DFT with D3 dispersion correction) reduce this discrepancy to Δν ≈ 60 cm⁻¹ by better modeling electron delocalization and anion-cation interactions . For example:

  • Bond-length trends : Computational models predict increasing C–C bond lengths (CM: 1.380 Å → TCM: 1.406 Å) and decreasing C≡N lengths (CM: 1.179 Å → TCM: 1.162 Å) with additional CN substitution, aligning with XRD data .

Q. What role does the tricyanomethanide anion play in enhancing CO₂ absorption in ionic liquids (ILs)?

In ILs like [C₄C₁Im][C(CN)₃], the tricyanomethanide anion improves CO₂ solubility via:

  • Physical absorption : Lower Henry’s law constants (e.g., KH = 49.5 bar in mixtures vs. 77.8 bar in pure [C₄C₁Im][OAc]) due to increased fluidity and diffusivity .
  • Chemical interactions : While acetate-based ILs dominate chemical absorption (1:2 CO₂:IL stoichiometry), NaTCM-derived ILs enhance mass transfer via weaker anion basicity, reducing reaction barriers .

Q. How do synthesis conditions influence the tautomerization and stability of tricyanomethane (HC(CN)₃)?

Tricyanomethane exists as a metastable tautomer (cyanoform or ketenimine) depending on conditions:

  • Low-temperature synthesis : Using anhydrous HF with CaTCM at <-40°C yields crystalline cyanoform, stable only under inert, moisture-free conditions .
  • Thermal/photoinduced pathways : Thermolysis of azidomethylidenemalononitrile in solution produces cyanoform, while photolysis in argon matrices favors ketenimine .

Q. What methodologies are used to investigate the nonlinear optical (NLO) properties of tricyanomethanide derivatives?

  • Hyper-Rayleigh scattering (HRS) : Measures first hyperpolarizability (β ≈ 7 × 10⁻³⁰ esu) in aqueous/organic solutions, confirming charge-transfer symmetry (D₃h) without dipole moment interference .
  • Quantum-chemical calculations : Coupled-cluster (CCSD) or TD-DFT methods correlate β values with delocalized π-electron density .

Q. How can researchers address reproducibility challenges in NaTCM-based catalyst design?

A retracted study on imidazolium-TCM ILs (RSC Adv., 2015) underscores the need for:

  • Rigorous characterization : Cross-validate XRD, NMR, and elemental analysis to confirm ionic liquid structure .
  • Independent replication : Compare catalytic performance (e.g., in condensation reactions) against control systems (e.g., SnO₂ nanoparticles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.